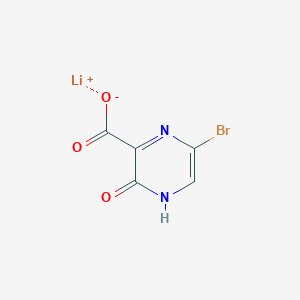

Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate

Description

Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate is a lithium salt derived from 5-bromo-2-oxo-1H-pyrazine-3-carboxylic acid. The compound features a pyrazine ring substituted with bromine at the 5-position, a ketone group at the 2-position, and a carboxylate group at the 3-position.

Properties

IUPAC Name |

lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3.Li/c6-2-1-7-4(9)3(8-2)5(10)11;/h1H,(H,7,9)(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBFQXKIFRJSLV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(N=C(C(=O)N1)C(=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrLiN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate typically involves the reaction of 5-bromo-2-oxo-1H-pyrazine-3-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. Industrial production methods may involve more complex procedures to ensure high purity and yield, including the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling partners like arylboronic acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate has been investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and as a scaffold for drug development.

Anti-inflammatory Properties

Recent studies have highlighted the compound's role in modulating the UDPG/P2Y14R signaling pathway, which is crucial for innate immune responses. A series of pyrazole analogues derived from this compound have shown promising anti-inflammatory effects, with one optimized derivative demonstrating low cytotoxicity and significant efficacy in reducing inflammatory markers such as IL-6 and TNF-α in vitro and in vivo models .

Anticancer Activity

The structural features of lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate enable it to act as a lead compound for the development of anticancer agents. Its derivatives have been evaluated for their ability to inhibit specific cancer cell lines, showcasing potential as therapeutic agents against neuroblastoma and other malignancies .

Organic Synthesis

Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate serves as an important intermediate in organic synthesis, particularly in the preparation of various pyrazole derivatives.

Synthesis of Pyrazole Derivatives

The compound has been utilized in synthetic pathways to generate a range of pyrazole derivatives through reactions involving alkylation and cyclocondensation. These derivatives are notable for their diverse biological activities, including antimicrobial and antifungal properties .

Table 1: Summary of Synthetic Pathways Involving Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Alkylation | Cu-mediated reactions | 70–90 | |

| Cyclocondensation | One-pot reaction with hydrazines | 82 | |

| Fluorination | Using XeF2 and BF3·Et2O | 68 |

Development of P2Y14R Antagonists

In a recent study, lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate was part of a scaffold-hopping strategy aimed at developing P2Y14R antagonists. The study successfully synthesized several analogues that exhibited improved physicochemical properties and potent anti-inflammatory activities, indicating the compound's versatility in medicinal chemistry applications .

Anticancer Research

Another significant application was demonstrated through the synthesis of derivatives that showed selective cytotoxicity against neuroblastoma cells. The structure–activity relationship (SAR) studies indicated that modifications at specific positions could enhance anticancer activity while minimizing toxicity .

Mechanism of Action

The mechanism of action of Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylate group play crucial roles in binding to these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing

- The lithium ion in the target compound likely coordinates with the carboxylate oxygen, forming a tetrahedral or octahedral complex. This contrasts with neutral carboxamides (e.g., 5-bromo-2-oxo-1H-pyrazine-3-carboxamide), where intermolecular hydrogen bonds dominate .

- Graph set analysis (as per Etter’s formalism) could reveal distinct motifs (e.g., R₂²(8) rings) due to the carboxylate’s ability to act as both donor and acceptor .

Solubility and Ionic Characteristics

Data Table: Comparative Analysis of Selected Compounds

| Compound Name | Molecular Formula | Key Functional Groups | Solubility (Polar Solvents) | Notable Applications |

|---|---|---|---|---|

| Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate | C₅H₂BrLiN₂O₃ | Carboxylate, Br, ketone | High (ionic) | Materials science, batteries |

| 5-Bromo-2-oxo-1H-pyrazine-3-carboxamide | C₅H₄BrN₃O₂ | Carboxamide, Br, ketone | Moderate | Pharmaceutical intermediates |

| Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | C₉H₇BrN₂O₂ | Ester, Br, pyrrolopyridine | Low | Medicinal chemistry |

| Lithium Carbonate | Li₂CO₃ | Inorganic carbonate | High | Batteries, ceramics |

Biological Activity

Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinases (PI3K). This section explores the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Overview of Phosphoinositide 3-Kinases (PI3K)

Phosphoinositide 3-kinases are a family of lipid kinases that play crucial roles in various cellular processes, including cell proliferation, survival, and metabolism. They are classified into three main classes:

- Class I : Divided into Class IA and Class IB, these are heterodimeric lipid kinases that generate second messengers critical for signaling pathways.

- Class II : Involved in membrane trafficking and other cellular functions.

- Class III : Specifically targets phosphatidylinositol .

Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate acts primarily by inhibiting the activity of PI3K. This inhibition can lead to various biological effects, including:

- Reduction in cell proliferation : By modulating signaling pathways associated with cell growth.

- Induction of apoptosis : Triggering programmed cell death in cancer cells.

Therapeutic Applications

The compound has shown promise in the treatment of several conditions:

- Cancer : Inhibition of PI3K is associated with reduced tumor growth and improved responses to chemotherapy.

- Neurodegenerative Diseases : Potential applications in diseases like Alzheimer's and Parkinson's due to its effects on neuronal survival and metabolism.

- Autoimmune Disorders : The modulation of immune responses through PI3K inhibition may benefit conditions such as rheumatoid arthritis and lupus .

Case Studies and Experimental Data

-

Antiproliferative Activity :

- A study demonstrated that compounds similar to Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate exhibited significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values ranged from 0.98 µM to 1.28 µM, indicating potent activity .

- Cell Cycle Arrest :

-

In Vivo Efficacy :

- In animal models, Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate demonstrated significant reductions in tumor size when administered alongside standard chemotherapy agents. The compound's ability to enhance the efficacy of existing treatments highlights its potential as an adjunct therapy in oncology .

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing lithium 5-bromo-2-oxo-1H-pyrazine-3-carboxylate?

The synthesis typically involves bromination of pyrazine precursors followed by carboxylation and lithiation. Key steps include:

- N-Arylation : Using bromopyrazine intermediates (e.g., 2,5-dibromopyrazine) in coupling reactions under Lam and Chan conditions with palladium catalysts .

- Carboxylation : Introduction of the carboxylate group via hydrolysis of nitrile or ester precursors under basic conditions.

- Lithiation : Neutralization of the carboxylic acid with lithium hydroxide to form the lithium salt.

Example: Reaction of 5-bromo-2-oxo-1H-pyrazine-3-carbonitrile with LiOH in aqueous ethanol yields the lithium carboxylate .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Q. What are typical reactivity patterns of this compound in cross-coupling reactions?

The bromine atom at position 5 and the carboxylate group enable diverse transformations:

- Suzuki-Miyaura Coupling : Reaction with aryl boronic acids using Pd(PPh₃)₄ catalyst to introduce aryl groups at the 5-position .

- Nucleophilic Substitution : Replacement of bromine with amines or thiols under basic conditions .

- Decarboxylation : Thermal or acidic conditions remove the carboxylate, yielding 5-bromo-2-oxo-1H-pyrazine for further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in nucleophilic substitutions?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos, SPhos) for coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of the lithium salt, while THF may reduce side reactions .

- Temperature Control : Lower temperatures (0–25°C) minimize decarboxylation, while higher temperatures (80–100°C) accelerate coupling .

- Additives : Use Cs₂CO₃ as a base to deprotonate NH groups and stabilize intermediates .

Q. What strategies resolve contradictions in spectroscopic data for regiochemical confirmation?

- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to assign substituent positions .

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., confirming bromine at position 5) .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track reaction pathways and verify regiochemistry .

Q. How are computational methods applied to predict reactivity in cross-coupling reactions?

- DFT Calculations : Model transition states to predict activation barriers for bromine substitution vs. decarboxylation .

- Molecular Docking : Simulate interactions with Pd catalysts to design ligands that enhance selectivity .

- Solvent Modeling : Use COSMO-RS to predict solubility and stability in different solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.